Hydroxy Cobicistat

Beschreibung

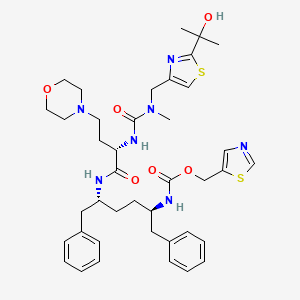

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H53N7O6S2/c1-40(2,51)37-43-33(27-54-37)25-46(3)38(49)45-35(16-17-47-18-20-52-21-19-47)36(48)42-31(22-29-10-6-4-7-11-29)14-15-32(23-30-12-8-5-9-13-30)44-39(50)53-26-34-24-41-28-55-34/h4-13,24,27-28,31-32,35,51H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t31-,32-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDCQPXIILFDPF-FAJRIDIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)N[C@H](CC[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H53N7O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051463-40-1 | |

| Record name | Hydroxy cobicistat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051463401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXY COBICISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R59G4A8U34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sample Preparation:the Initial Step Involves the Extraction of Hydroxy Cobicistat from the Complex Biological Matrix. Common Techniques Include:

Protein Precipitation (PP): This is a widely used method where an organic solvent, like acetonitrile (B52724), is added to the plasma sample to precipitate proteins. chromatographyonline.com The supernatant containing the analyte is then separated for analysis. chromatographyonline.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. It was utilized in a method developed for the simultaneous determination of Cobicistat (B1684569) and other antiretroviral drugs in human plasma. nih.gov

Solid-Phase Extraction (SPE): This method provides cleaner extracts compared to PP and LLE by using a solid sorbent to isolate the analyte of interest. researchgate.net

Chromatographic Separation:the Extracted Sample is then Injected into an Hplc or Ultra High Performance Liquid Chromatography Uhplc System for Separation from Other Components.ajpaonline.comrjptonline.org

Stationary Phase: A C18 column is commonly used for the separation of Cobicistat (B1684569) and its metabolites. nih.govjrespharm.com

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govmdpi.com A gradient elution program is often employed to achieve optimal separation. nih.gov

Analytical Methodologies for Hydroxy Cobicistat Detection and Quantification

Chromatographic Separation Techniques

Chromatographic methods are the cornerstone for separating hydroxy cobicistat (B1684569) from its parent compound, cobicistat, and other related substances in complex matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of cobicistat and its metabolites. nih.govashdin.com Reverse-phase HPLC (RP-HPLC) methods are particularly common. ajpaonline.comijpda.orgijrpc.com These methods are developed and validated according to stringent guidelines, such as those from the International Council for Harmonisation (ICH), to ensure their accuracy, precision, linearity, and robustness. ajpaonline.comijpda.org

Method development often involves optimizing the mobile phase composition, column type, flow rate, and detection wavelength to achieve optimal separation and sensitivity. For instance, a mixture of a buffer (like phosphate (B84403) buffer or orthophosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is frequently used as the mobile phase. ajpaonline.comijpda.orgijrpc.com The pH of the buffer is a critical parameter that is adjusted to ensure good peak shape and resolution. ajpaonline.comijrpc.com

Validation parameters typically include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a specific range. ajpaonline.comijpda.org

Precision: Assessing the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. ajpaonline.comijpda.org

Accuracy: Determining the closeness of the test results obtained by the method to the true value. ajpaonline.comijpda.org

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. ajpaonline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. ajpaonline.comijpda.org

Table 1: Example of HPLC Method Parameters for Cobicistat and Related Impurities

| Parameter | Condition | Reference |

| Column | Inertsil ODS – 3V (250 mm X 4.6 mm, 5µ) | ajpaonline.com |

| Mobile Phase | Potassium dihydrogen phosphate buffer (pH 2.5) and acetonitrile (30:70 v/v) | ajpaonline.com |

| Flow Rate | 1.0 ml/min | ajpaonline.com |

| Detection | 240 nm | ajpaonline.com |

| Run Time | 15 min | ajpaonline.com |

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. rjptonline.orgresearchgate.net These benefits are achieved by using columns with smaller particle sizes (typically less than 2 µm) and instrumentation capable of handling higher pressures. rjptonline.org

UHPLC methods have been successfully developed for the simultaneous determination of cobicistat and other antiretroviral drugs. rjptonline.orgresearchgate.net A study profiling the metabolic pathways of cobicistat utilized a UPLC system combined with time-of-flight mass spectrometry (TOFMS) for metabolite analysis. nih.gov The separation was performed on an Acquity UPLC BEH C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid. nih.gov

Table 2: Example of a UPLC Method for the Simultaneous Determination of Cobicistat and Darunavir

| Parameter | Condition | Reference |

| Column | Acquity UPLC HSS C18 (1.8 µm) | rjptonline.org |

| Mobile Phase | 0.1% orthophosphoric acid buffer and acetonitrile (35:65 v/v) | rjptonline.org |

| Flow Rate | 0.4 ml/min | rjptonline.org |

| Detection Wavelength | 250 nm | rjptonline.org |

| Run Time | 2 min | rjptonline.org |

Gas Chromatography (GC) Considerations

While liquid chromatography is the predominant technique for analyzing cobicistat and its metabolites, gas chromatography (GC) has been mentioned in the literature as a potential quantitative method, often coupled with mass spectrometric (MS) detection. ajpaonline.com However, GC methods may require derivatization to increase the volatility of the analytes and can involve more extensive sample preparation and longer run times compared to HPLC. ajpaonline.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine the separation power of chromatography with the specificity and sensitivity of other analytical methods, are invaluable for the comprehensive analysis of hydroxy cobicistat.

LC-MS/MS for Sensitive Detection and Structural Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive detection and structural confirmation of drug metabolites like this compound. nih.govnih.gov This technique offers high selectivity and sensitivity, allowing for the quantification of low-level metabolites in complex biological matrices such as plasma. nih.govmdpi.commdpi.com

In LC-MS/MS, the eluent from the LC column is introduced into a mass spectrometer. The parent ion of interest is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides a high degree of specificity. nih.gov Studies have successfully employed LC-MS/MS to identify and characterize degradation products of cobicistat under various stress conditions. researchgate.net A sensitive LC-MS/MS method has also been validated for the simultaneous determination of cobicistat and other antiretroviral drugs in human plasma. nih.gov

LC-UV and Diode Array Detection (DAD) for Quantitative Analysis

Liquid chromatography coupled with an ultraviolet (UV) detector is a common method for the quantitative analysis of cobicistat and its related compounds. nih.govajpaonline.com A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, offers an advantage over a standard UV detector by simultaneously measuring absorbance across a wide range of wavelengths. scioninstruments.comshimadzu.com

This capability provides several benefits:

Spectral Confirmation: It allows for the acquisition of the complete UV spectrum of a chromatographic peak, which can be used to confirm the identity of the analyte. sci-hub.box

Peak Purity Analysis: DAD can be used to assess the purity of a chromatographic peak by comparing spectra across the peak. shimadzu.comsci-hub.box

Method Development Optimization: It facilitates the selection of the optimal detection wavelength for maximum sensitivity. jrespharm.com

Several HPLC methods for the analysis of cobicistat utilize a PDA detector for quantification and to ensure the specificity of the method, particularly in forced degradation studies where multiple degradation products may be present. nih.govjrespharm.comscholarsresearchlibrary.com

Impurity Reference Standard Development and Qualification

The development and qualification of impurity reference standards are critical for the accurate identification and quantification of impurities in drug substances and products. cambrex.com These standards serve as benchmarks for analytical testing, enabling the verification of identity, purity, and potency. cambrex.com

For this compound, a known metabolite and impurity of Cobicistat, the establishment of a highly purified and well-characterized reference standard is the initial and fundamental step. axios-research.comweblivelink.com This process involves the synthesis or isolation of the this compound compound. The chemical name for this compound is thiazol-5-ylmethyl ((2R,5R)-5-((S)-2-(3-((2-(2-hydroxypropan-2-yl)thiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanamido)-1,6-diphenylhexan-2-yl)carbamate. axios-research.com

The qualification of the reference standard involves a comprehensive characterization to confirm its structure and purity. fda.gov This characterization is crucial for its intended use in analytical procedures. fda.gov The process ensures the reference material is of the highest possible purity, which may necessitate further purification of the initial drug substance. pharmtech.com

Key aspects of reference standard qualification include:

Structural Elucidation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the chemical structure of this compound.

Purity Assessment: The purity of the reference standard is determined using chromatographic methods like High-Performance Liquid Chromatography (HPLC). pharmtech.com This helps to identify and quantify any organic impurities that may be present. pharmtech.com

Characterization Data: A comprehensive Certificate of Analysis (COA) is generated, which includes all the analytical data and confirms the identity and purity of the standard, making it compliant with regulatory guidelines. axios-research.comsynzeal.com

Stability Studies: The stability of the reference standard is evaluated under various conditions to establish appropriate storage and re-test periods. pharmtech.comsynthinkchemicals.com

The availability of a qualified this compound reference standard is essential for various applications, including analytical method development, method validation, and routine quality control (QC) testing of Cobicistat drug products. synzeal.comsynzeal.com

Quantitative Determination in Preclinical Biological Matrices

The quantitative determination of this compound in preclinical biological matrices, such as plasma and tissue, is crucial for understanding the pharmacokinetics and metabolism of Cobicistat. shimadzu.com.sgnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the primary analytical technique for this purpose due to its high sensitivity, selectivity, and accuracy. shimadzu.com.sgveedalifesciences.com

A typical LC-MS/MS method for the quantification of this compound in a biological matrix involves several key steps:

Preclinical Pharmacokinetic and Dispositional Aspects of Hydroxy Cobicistat

In Vitro Metabolism Studies of Cobicistat (B1684569) Yielding Hydroxy Cobicistat

The formation of hydroxylated metabolites of cobicistat has been characterized through extensive in vitro studies using various experimental systems. Cobicistat is metabolized through oxidation, primarily mediated by the cytochrome P450 (CYP) enzyme system. europa.eu

Research using human liver microsomes (HLMs) and cDNA-expressed human CYP enzymes has established that CYP3A4 is the major enzyme responsible for cobicistat metabolism, with a minor contribution from CYP2D6. fda.govnih.gov The metabolism of cobicistat in human hepatic microsomes is noted to be relatively slow, a characteristic attributed to the simultaneous mechanism-based inactivation of CYP3A by cobicistat itself. pmda.go.jp Studies have shown that cobicistat does not undergo significant glucuronidation. europa.eunih.gov

Multiple hydroxylated metabolites have been identified. A comprehensive screening in mouse and human liver microsomes identified several oxidative metabolites, including monohydroxylated and dihydroxylated forms of cobicistat. nih.gov These metabolites are often designated by "M-numbers" in research reports. An in vitro study evaluating metabolites formed by CYP3A4 and CYP2D6 incubation identified M31 as the most abundant metabolite, with M25 and M21 also detected. fda.gov In incubations with recombinant CYP3A4, the metabolic profile closely resembled that of human liver microsomes. fda.gov Cross-species analysis of microsomal samples from rats, dogs, and monkeys also showed that M21 and M31 were among the most abundant metabolites formed. pmda.go.jp

The table below summarizes the key in vitro systems and findings related to the generation of this compound.

| Experimental System | Key Findings | Relevant Enzymes | Identified Metabolites | Citations |

| Human Liver Microsomes | Formation of multiple oxidative metabolites confirmed. | CYP3A4 (Major), CYP2D6 (Minor) | Monohydroxylated, Dihydroxylated, M21, M31, M25 | fda.govnih.gov |

| Recombinant Human CYPs | CYP3A4 is the principal enzyme for metabolite formation. | CYP3A4, CYP2D6 | M21, M31, M25 | fda.gov |

| Mouse Liver Microsomes | Confirmed formation of twelve cobicistat metabolites. | CYP3A4, CYP2D6 | Monohydroxylated, Dihydroxylated metabolites | nih.gov |

| Rat, Dog, Monkey Microsomes | Metabolism produced metabolites consistent with human profiles. | Not specified | M21, M31, M26 | pmda.go.jp |

Preclinical Animal Model Studies on this compound Formation and Disposition

Animal models have been instrumental in understanding the in vivo fate of cobicistat and its hydroxylated metabolites.

Following oral administration in preclinical species, cobicistat is absorbed and extensively metabolized. Studies have been conducted in mice, rats, and dogs. tga.gov.au In these animal models, hydroxylated metabolites of cobicistat are readily formed and detected. After oral dosing to mice, the parent cobicistat along with metabolites M21 and M31 were the most abundant analytes found in plasma. pmda.go.jp M21 and M31 were also identified as prominent metabolites in the in vivo studies in rats and dogs. tga.gov.au

Metabolic pathways can show species-specific differences. In rats, for example, hydroxylation was found to be a more significant metabolic pathway compared to dogs and humans, where carbamate (B1207046) hydrolysis represented a major route of biotransformation. pmda.go.jp

The excretion of cobicistat and its metabolites has been investigated using radiolabeled compounds. In mice, rats, and dogs, excretion occurs predominantly through the feces, a finding consistent with human data. tga.gov.audrugbank.com This suggests that biliary excretion is the primary route for the elimination of cobicistat and its metabolites, which has been directly confirmed in both rats and dogs. tga.gov.au

The table below provides an overview of the findings from preclinical animal models.

| Animal Species | Key ADME Findings | Prominent Hydroxy Metabolites | Primary Excretion Route | Citations |

| Mouse | Metabolites detected in plasma post-oral administration. | M21, M31 | Feces | pmda.go.jptga.gov.au |

| Rat | Hydroxylation is a major metabolic pathway. Biliary excretion confirmed. | M21, M31 | Feces | tga.gov.aupmda.go.jp |

| Dog | Metabolites prominent in vivo. Biliary excretion confirmed. | M21, M31 | Feces | tga.gov.au |

The clearance of cobicistat is primarily driven by hepatic metabolism via CYP3A and, to a lesser degree, CYP2D6. europa.eueuropa.eu Since this compound metabolites are products of this process, their formation is integral to the clearance of the parent drug. The subsequent clearance of these hydroxylated metabolites themselves occurs mainly through biliary excretion into the feces, as evidenced by the high percentage of the administered dose recovered in feces in animal studies. tga.gov.au

The pharmacokinetics of the parent drug, cobicistat, are non-linear, in part because it inhibits its own CYP3A-mediated metabolism. nih.govtga.gov.au This mechanism-based inhibition affects the rate of its own clearance and, consequently, the rate of formation of its hydroxylated metabolites.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Species

In Vitro Transport Studies (if applicable)

In vitro studies have been conducted to evaluate the interaction of cobicistat with various drug transporters. These studies have shown that the parent drug, cobicistat, is a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.gov

Furthermore, cobicistat has been identified as an inhibitor of several key transporters, including P-gp, BCRP, Organic Anion Transporter Polypetide 1B1 (OATP1B1) and 1B3 (OATP1B3), and Multidrug and Toxin Extrusion Protein 1 (MATE1). europa.eu The inhibition of these transporters, particularly intestinal P-gp and BCRP, can increase the absorption of other co-administered drugs that are substrates for these efflux pumps. nih.gov

While the transporter interactions of the parent compound cobicistat have been characterized, specific in vitro transport studies focusing on its hydroxylated metabolites (e.g., determining if this compound is a substrate or inhibitor of transporters) were not detailed in the reviewed literature.

Mechanistic Investigations of Hydroxy Cobicistat if Distinct from Cobicistat

Role in Overall Cobicistat (B1684569) Pharmacological Activity or Inactivity

The primary pharmacological role of cobicistat is to act as a pharmacokinetic enhancer, or "booster," for other drugs, particularly antiretrovirals that are substrates of CYP3A. drugbank.compediatriconcall.compatsnap.com This is achieved through the potent and selective inhibition of CYP3A by the parent cobicistat molecule, which reduces the metabolism of co-administered drugs, thereby increasing their plasma concentrations and therapeutic efficacy. patsnap.com

A key feature of cobicistat, distinguishing it from the earlier generation booster ritonavir (B1064), is its lack of intrinsic anti-HIV activity. wikipedia.orgresearchgate.net This is a result of a specific structural modification—the removal of a backbone hydroxyl group present in ritonavir—which prevents it from binding effectively to the active site of the HIV protease. wikipedia.org

The metabolites of cobicistat, including any hydroxylated forms, are considered pharmacologically inactive, both in terms of anti-HIV activity and significant enzyme inhibition. Following administration, the pharmacological effect is overwhelmingly attributed to the parent drug. The biotransformation of cobicistat into its metabolites is primarily a clearance mechanism, leading to their excretion from the body. After a dose of radiolabeled cobicistat, approximately 86.2% of the administered dose was recovered in the feces and 8.2% in the urine, primarily as metabolites. drugbank.com

Computational Chemistry and Modeling of Hydroxylation Pathways

Molecular Docking and Dynamics Simulations of Cobicistat-Enzyme Interactions Leading to Hydroxylation

Molecular docking and dynamics simulations are powerful computational tools for elucidating the binding of cobicistat (B1684569) to metabolizing enzymes, primarily Cytochrome P450 3A4 (CYP3A4), and the subsequent steps leading to hydroxylation.

Molecular docking studies predict the preferred binding orientation of cobicistat within the active site of CYP3A4. These simulations have confirmed that cobicistat, similar to ritonavir (B1064), acts as a mechanism-based inhibitor by coordinating directly with the heme iron of the enzyme via its thiazole (B1198619) nitrogen. nih.gov However, the affinity and binding rate of cobicistat are reportedly two-fold lower than that of ritonavir. nih.gov The crystal structure of the cobicistat-bound CYP3A4 complex, determined at a 2.5 Å resolution, reveals extensive hydrophobic and aromatic interactions with the phenyl side-groups, which contribute to its potent inhibition of CYP3A4, with a reported IC50 value of 0.24 μM. nih.gov Unlike ritonavir, cobicistat does not form a hydrogen bond with the active site residue Serine 119, and its bulky morpholine (B109124) moiety causes steric clashing that disorders the F-F' connecting fragment. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the cobicistat-CYP3A4 complex, revealing the flexibility of both the ligand and the enzyme's active site. uu.nlmdpi.com These simulations are crucial for understanding how the enzyme accommodates the substrate and positions it for hydroxylation. While specific MD simulation data on cobicistat's hydroxylation is not extensively detailed in the provided results, the principles of MD simulations in drug metabolism are well-established. uu.nlresearchgate.net They can reveal conformational changes in the enzyme upon ligand binding, the role of water molecules in the active site, and the stability of the drug-enzyme complex over time. researchgate.net For instance, MD simulations have been used to investigate the stability of other drug-enzyme complexes, showing how binding energies and structural conformations evolve over nanoseconds. researchgate.net Such simulations are essential for understanding the promiscuity and plasticity of CYP enzymes, which can bind a wide range of substrates. mdpi.comescholarship.org

| Compound | Binding Affinity (Kd) | Binding Rate (kon) | IC50 (μM) | Inactivation Kinetics (kinact/KI, min-1μM-1) |

|---|---|---|---|---|

| Cobicistat | 0.030 μM | 0.72 s-1 | 0.24 | 0.57 |

| Ritonavir | ~0.015 μM (inferred) | ~1.44 s-1 (inferred) | 0.22 | 0.90 |

Data sourced from multiple studies for comparison. nih.govescholarship.org

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical (QC) calculations, often based on density functional theory (DFT), are employed to model the electronic structure of molecules and predict the energetics of chemical reactions. substack.comwikipedia.org These ab initio methods are instrumental in identifying the most probable sites of metabolism on the cobicistat molecule. core.ac.uk

The hydroxylation of cobicistat by CYP3A4 involves the cleavage of a C-H bond and the insertion of an oxygen atom. QC methods can calculate the bond dissociation energies (BDEs) for various C-H bonds in the cobicistat structure. substack.com Sites with lower BDEs are generally more susceptible to enzymatic attack and subsequent hydroxylation. substack.com This approach allows researchers to rank potential metabolism sites and predict the structure of resulting metabolites, such as various isomers of hydroxy cobicistat.

Furthermore, QC calculations can model the entire reaction pathway, including the transition states, to determine the activation energy for hydroxylation at different positions. frontiersin.org By comparing the energy barriers for different potential hydroxylation sites, a more accurate prediction of the major metabolites can be achieved. These theoretical calculations complement experimental metabolite identification by providing a mechanistic rationale for the observed metabolic profile. nih.gov The use of implicit solvent models, like the conductor-like screening model (COSMO), helps to simulate the aqueous environment of the enzyme's active site, improving the accuracy of the energy calculations. core.ac.uk

Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Predictions for Hydroxylation Sites

Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) studies investigate how the chemical structure of a compound influences its biological activity and metabolic fate. For cobicistat, these studies are crucial for understanding its potency as a CYP3A4 inhibitor and the specifics of its metabolic pathways, including hydroxylation.

Cobicistat was developed from ritonavir through extensive SAR studies. nih.gov The primary goal was to eliminate the anti-HIV activity of ritonavir while preserving its potent CYP3A inhibitory effects. This was achieved by removing the key hydroxyl group responsible for protease inhibition, resulting in desoxy-ritonavir, which still retained full CYP3A inhibitory activity. nih.gov Further structural modifications led to cobicistat, which has minimal anti-HIV activity but is a potent and more selective CYP3A inhibitor. nih.govresearchgate.net

SMR studies focus on identifying the structural features of cobicistat that are prone to metabolic modification. Experimental studies have identified numerous metabolites of cobicistat, resulting from pathways including N-dealkylation, oxidation of the morpholine ring, and hydroxylation of various parts of the molecule. nih.gov Computational SMR models can be built using this data to predict the metabolic fate of new, structurally related compounds. These models often use machine learning algorithms trained on experimental data and molecular descriptors to predict sites of metabolism. asm.org While specific SMR models for cobicistat hydroxylation are not detailed in the search results, the general approach is widely used in drug discovery. substack.comasm.org The identification of twenty new and three known metabolites of cobicistat in mouse studies highlights the complexity of its biotransformation, which includes glycine (B1666218) conjugation, N-acetyl cysteine conjugation, and ring-opening of the morpholine and thiazole moieties, in addition to hydroxylation. nih.gov

| Metabolic Pathway | Description | Key Enzymes |

|---|---|---|

| Oxidative Metabolism (including Hydroxylation) | Addition of hydroxyl groups, N-dealkylation, oxidation of the morpholine ring. | CYP3A4, CYP2D6 |

| Thiazole Ring-Opening | Cleavage of the thiazole ring structure. | CYP3A4, CYP2D6 |

| Morpholine Ring-Opening | Cleavage of the morpholine ring structure. | CYP3A4, CYP2D6 |

| Glycine Conjugation | Conjugation with glycine. | Not specified |

| N-acetyl Cysteine Conjugation | Conjugation with N-acetyl cysteine. | Not specified |

Data compiled from a study on cobicistat's metabolic pathways. nih.gov

Future Directions and Research Gaps

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of drug metabolites, particularly those present in minute concentrations, are crucial for a thorough understanding of a drug's metabolic profile. For cobicistat (B1684569) and its metabolites, various analytical methods have been employed.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are foundational techniques used for the separation and analysis of cobicistat and its related compounds. innovareacademics.infda.govveeprho.com These methods are often coupled with detectors like Photodiode Arrays (PDA) or UV detection. jrespharm.comresearchgate.net For instance, RP-HPLC methods have been developed for the simultaneous estimation of cobicistat and other antiretroviral drugs in bulk and pharmaceutical dosage forms. jrespharm.comresearchgate.netijrpc.com

For more sensitive and specific analysis, especially in complex biological matrices, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are the primary tools. innovareacademics.innih.govshimadzu.com.sg UPLC coupled with Time-of-Flight Mass Spectrometry (UPLC-TOFMS) has been instrumental in screening for cobicistat metabolites in biological samples. nih.gov

Table 1: Current Analytical Techniques for Cobicistat and its Metabolites

| Technique | Application | Reference |

|---|---|---|

| RP-HPLC with UV/PDA | Simultaneous estimation in bulk and dosage forms | jrespharm.com, researchgate.net, ijrpc.com |

| UPLC | Separation of cobicistat and its metabolites | nih.gov, fda.gov |

| LC-MS/MS | Quantitative bioanalysis in biological matrices | innovareacademics.in, shimadzu.com.sg |

Further Elucidation of Minor Hydroxylated Metabolites

Cobicistat undergoes metabolism primarily through oxidation mediated by cytochrome P450 enzymes, with CYP3A being the major contributor and CYP2D6 playing a minor role. tga.gov.audrugbank.comnih.gov This process generates a number of metabolites, including hydroxylated forms. nih.gov

Research has successfully identified several metabolites. One study, using UPLC-TOFMS to analyze samples from mice and human liver microsomes (HLM), identified twenty new and three previously known metabolites of cobicistat. nih.gov These included monohydroxylated and dihydroxylated metabolites. nih.gov An in vitro study using human hepatic microsomes and recombinant CYP enzymes identified a metabolite with a mass-to-charge ratio (m/z) of 792.3, corresponding to Hydroxy Cobicistat, as the most abundant metabolite formed by CYP3A4. fda.gov This metabolite was also detected in recombinant CYP2D6 incubations. fda.gov

However, the complete profile of all minor hydroxylated metabolites is likely not yet fully mapped. The focus has often been on the more abundant metabolites. fda.govnih.gov There is a need for further, more in-depth studies to isolate and characterize the full spectrum of minor hydroxylated species. This includes determining the exact positions of hydroxylation on the parent molecule for each metabolite, which can be achieved through advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry. A comprehensive understanding of all metabolites, even those in low abundance, is essential as they could have unforeseen biological activities or contribute to drug-drug interactions.

Table 2: Identified Oxidized Metabolites of Cobicistat

| Metabolite Type | Specific Metabolites Identified | Analytical Context | Reference |

|---|---|---|---|

| Monohydroxylated | M1 (most abundant in one study), M10 | Mouse feces and urine, HLM | nih.gov |

| Dihydroxylated | M6, M8, M11–M14, M20 | Mouse feces and urine, HLM | nih.gov |

Investigation of this compound’s Biological Fate in Diverse Preclinical Systems

The biological fate—absorption, distribution, metabolism, and excretion (ADME)—of the parent compound, cobicistat, has been evaluated in several preclinical systems. shimadzu.com.sg In vitro studies have utilized human liver microsomes (HLM) and cDNA-expressed human CYP enzymes to delineate metabolic pathways. fda.govnih.gov Animal models, including mice, rats, dogs, and rabbits, have been used to study the pharmacokinetics of cobicistat. pmda.go.jppmda.go.jp For example, studies in mice, including wild-type and CYP3A-null strains, have been crucial in identifying metabolites in urine and feces and confirming the role of CYP3A enzymes. nih.govresearchgate.net

Future preclinical research must be designed to track the specific journey of this compound following its formation. This involves:

Diverse Species: Expanding studies beyond the mouse model to other preclinical species like rats and dogs to understand inter-species differences in metabolite handling. pmda.go.jp

In Vitro Systems: Using a wider array of in vitro systems, such as primary hepatocytes from different species and intestinal microsomes, to investigate tissue-specific metabolism and transport of this compound.

Advanced Modeling: Employing physiologically based pharmacokinetic (PBPK) modeling to predict the distribution and clearance of this compound in different tissues and to extrapolate findings from preclinical species to humans. nih.gov

Investigating whether this compound is a substrate or inhibitor of key drug transporters (e.g., P-gp, BCRP, OATPs) is also a critical area for future research, as this could influence its own disposition and that of co-administered drugs. europa.eueuropa.eu

Table 3: Preclinical Systems Used in Cobicistat Research

| System Type | Specific Model | Application | Reference |

|---|---|---|---|

| In Vitro | Human Liver Microsomes (HLM) | Metabolism studies | nih.gov, fda.gov |

| Recombinant Human CYP Enzymes | Identifying metabolizing enzymes | nih.gov, fda.gov | |

| Caco-2 Monolayers | Permeability assessment | pmda.go.jp | |

| In Vivo | Mice (Wild-type and Cyp3a-null) | Metabolite identification, PK studies | nih.gov, researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.